2,2-Dimethylpropyl oxo(phenyl)acetate
Description
Properties
IUPAC Name |
2,2-dimethylpropyl 2-oxo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)9-16-12(15)11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZYEQXZUOGYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553573 | |
| Record name | 2,2-Dimethylpropyl oxo(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101128-42-1 | |
| Record name | 2,2-Dimethylpropyl oxo(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Electronic Architecture and Photophysical Profile of 2,2-Dimethylpropyl oxo(phenyl)acetate
Executive Overview & Strategic Significance
2,2-Dimethylpropyl oxo(phenyl)acetate (CAS: 101128-42-1) [1], commonly referred to as neopentyl phenylglyoxylate, is a highly specialized α -keto ester. While simple phenylglyoxylates are widely utilized as Type II photoinitiators and synthetic intermediates, the incorporation of the bulky neopentyl (2,2-dimethylpropyl) moiety fundamentally alters the molecule's photophysical stability and conformational dynamics.
This technical guide provides an in-depth analysis of the electronic properties and UV-visible absorption characteristics of this molecule. By synthesizing computational quantum chemistry with empirical spectroscopic protocols, we establish a self-validating framework for understanding its behavior in photochemical reactions and advanced materials synthesis.
Molecular Architecture and Electronic Properties
The Conjugated Chromophore
The core chromophore of 2,2-dimethylpropyl oxo(phenyl)acetate consists of a phenyl ring directly conjugated to an α -dicarbonyl system (specifically, a keto-ester). The electronic structure is dominated by the extended π -system of the benzoyl moiety.
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the non-bonding ( n ) orbitals of the carbonyl oxygen atoms, with secondary contributions from the aromatic π -system.
-
LUMO (Lowest Unoccupied Molecular Orbital): Highly localized on the π∗ antibonding orbitals of the α -keto carbonyl group, making this site highly electrophilic and photochemically active.
The Neopentyl Advantage: Causality in Photochemical Stability
In standard photochemistry, excited α -keto esters with alkyl chains often undergo rapid non-radiative decay via Norrish Type II cleavage . This degradation pathway requires the abstraction of a hydrogen atom from the γ -carbon by the excited carbonyl oxygen via a six-membered cyclic transition state.
However, in 2,2-dimethylpropyl oxo(phenyl)acetate, the γ -position of the ester alkyl chain is a quaternary carbon (bearing three methyl groups and zero hydrogens). This structural feature completely blocks the Norrish Type II pathway. Consequently, the excited state lifetime is prolonged, forcing the molecule to either decay radiatively (fluorescence/phosphorescence), undergo Norrish Type I cleavage (radical generation), or engage in bimolecular hydrogen abstraction [4]. This makes the neopentyl derivative a vastly superior, stable mechanistic probe compared to its ethyl or propyl counterparts.
Fig 1: Primary electronic transitions in the phenylglyoxylate chromophore.
UV-Visible Absorption Characteristics
The UV absorption spectrum of phenylglyoxylates is characterized by two distinct bands [3]. The bulky neopentyl group exerts a minimal inductive effect but locks the ester conformation, resulting in a highly reproducible spectral signature.
Quantitative Spectral Summary
The following table summarizes the expected quantitative UV-Vis data for 2,2-dimethylpropyl oxo(phenyl)acetate, benchmarked against standard phenylglyoxylate derivatives [2].
| Transition | Excitation Type | Wavelength ( λmax ) | Molar Extinction ( ϵ ) | Solvent Shift (Polarity ↑ ) |
| S0→S2 | π→π∗ (Benzoyl) | 245 - 255 nm | ~10,000 M−1cm−1 | Bathochromic (Red Shift) |
| S0→S1 | n→π∗ ( α -keto) | 330 - 345 nm | ~50 - 100 M−1cm−1 | Hypsochromic (Blue Shift) |
Data represents typical boundaries for α -keto esters in ambient conditions.
Self-Validating Experimental & Computational Protocols
To rigorously characterize the electronic properties of 2,2-dimethylpropyl oxo(phenyl)acetate, researchers must employ a dual-pronged approach. The following protocols are designed to be self-validating: the computational predictions must map directly onto the empirical solvatochromic shifts.
Protocol A: Differential Solvatochromic UV-Vis Spectroscopy
Causality & Rationale: By acquiring spectra in both a non-polar solvent (cyclohexane) and a polar aprotic solvent (acetonitrile), we can empirically validate the orbital nature of the absorption peaks. Polar solvents stabilize the ground-state lone pairs ( n ) more than the excited state, causing a blue shift (hypsochromic) in the n→π∗ band. Conversely, the π→π∗ excited state is more polarizable and is stabilized by polar solvents, causing a red shift (bathochromic).
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1.0×10−4 M stock solution of 2,2-dimethylpropyl oxo(phenyl)acetate in spectroscopic-grade cyclohexane. Prepare an identical concentration in spectroscopic-grade acetonitrile.
-
Baseline Correction: Perform a dual-beam baseline correction using matched quartz cuvettes (1 cm path length) filled with the respective pure solvents.
-
Spectral Acquisition: Scan from 200 nm to 450 nm at a scan rate of 120 nm/min with a slit width of 1 nm.
-
Data Extraction: Identify the λmax for the intense band near 250 nm and the weak band near 340 nm in both solvents.
-
Validation: Calculate the energy difference ( ΔE ) for the shifts. A positive ΔE for the 340 nm peak confirms its n→π∗ character.
Protocol B: Time-Dependent Density Functional Theory (TD-DFT)
Causality & Rationale: Standard DFT functional (like B3LYP) often underestimate charge-transfer excitation energies. Therefore, we utilize CAM-B3LYP , a range-separated hybrid functional, coupled with a basis set containing diffuse functions (6-311++G(d,p)). Diffuse functions are strictly required here because the n→π∗ transition involves lone-pair electrons on the oxygen atoms, which occupy a larger spatial volume.
Step-by-Step Methodology:
-
Ground State Optimization: Construct the 3D geometry of the neopentyl ester. Run a ground-state geometry optimization using B3LYP/6-311++G(d,p) in a vacuum.
-
Frequency Analysis: Confirm the optimized structure is a true minimum by ensuring there are zero imaginary frequencies.
-
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) setting the solvent to acetonitrile ( ϵ=35.6 ).
-
Excited State Calculation: Execute a TD-DFT calculation using CAM-B3LYP/6-311++G(d,p) to solve for the first 10 singlet excited states.
-
Validation: Extract the oscillator strengths ( f ). The state corresponding to ~ 340 nm should have an f≈0.001 (forbidden n→π∗ ), while the state near 250 nm should have f>0.1 (allowed π→π∗ ).
Fig 2: Self-validating workflow integrating experimental UV-Vis and TD-DFT.
References
-
Title: Benzeneacetic acid, α -oxo-, ethyl ester Source: NIST Chemistry WebBook, SRD 69 URL: [Link]
-
Title: The Ultraviolet Absorption Spectra of Several Substituted Phenylglyoxylic Acids Source: Journal of the American Chemical Society URL: [Link]
-
Title: Phenylglyoxylic Acid (CID 11915) Source: PubChem, National Institutes of Health URL: [Link]
Application Notes and Protocols for 2,2-Dimethylpropyl oxo(phenyl)acetate as a Photoinitiator in Polymer Research
Introduction: Unveiling the Potential of a Novel Photoinitiator
In the dynamic field of polymer science, the quest for efficient and versatile photoinitiators is paramount for advancements in areas ranging from additive manufacturing to biocompatible hydrogels.[1][2] 2,2-Dimethylpropyl oxo(phenyl)acetate, a member of the α-keto ester family of compounds, presents itself as a compelling candidate for initiating free-radical polymerization upon exposure to ultraviolet (UV) light. Its molecular structure, featuring a benzoyl chromophore and a labile α-carbon-carbon bond, suggests a propensity for efficient photolytic cleavage to generate the initiating radical species.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,2-Dimethylpropyl oxo(phenyl)acetate as a Type I photoinitiator. We will delve into its proposed mechanism of action, offer detailed protocols for its application in photopolymerization, and provide insights into optimizing experimental parameters for successful polymer synthesis.
Mechanism of Action: A Norrish Type I Cleavage Pathway
Based on its structural similarity to other α-keto ester photoinitiators, 2,2-Dimethylpropyl oxo(phenyl)acetate is proposed to function via a Norrish Type I cleavage mechanism.[4] Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.[1] From this excited triplet state, the molecule undergoes homolytic cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon. This fragmentation generates two primary radical species: a benzoyl radical and a 2,2-dimethylpropoxylcarbonyl radical. Both of these radicals are capable of initiating the polymerization of vinyl-based monomers, such as acrylates and methacrylates.
The proposed photochemical decomposition pathway is illustrated below:
Figure 1: Proposed mechanism of photoinitiation by 2,2-Dimethylpropyl oxo(phenyl)acetate.
Experimental Protocols
The following protocols provide a starting point for utilizing 2,2-Dimethylpropyl oxo(phenyl)acetate in typical photopolymerization reactions. Optimization of these parameters will be necessary depending on the specific monomer system, desired polymer properties, and the light source used.
Protocol 1: Preparation of a Photopolymerizable Resin Formulation
This protocol describes the preparation of a simple acrylate-based resin for UV curing.
Materials:
-
2,2-Dimethylpropyl oxo(phenyl)acetate
-
Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Crosslinker (optional, e.g., Ethoxylated trimethylolpropane triacrylate, ETPTA)
-
Amber glass vial
-
Magnetic stirrer and stir bar or vortex mixer
-
Analytical balance
Procedure:
-
Determine Formulation Composition: Decide on the desired weight percentage (wt%) of 2,2-Dimethylpropyl oxo(phenyl)acetate in the formulation. A typical starting range is 0.5 to 4 wt%.
-
Weighing Components: In an amber glass vial, accurately weigh the desired amounts of the monomer(s) and crosslinker(s).
-
Adding the Photoinitiator: Weigh the corresponding amount of 2,2-Dimethylpropyl oxo(phenyl)acetate and add it to the monomer mixture.
-
Mixing: Securely cap the vial and mix the components thoroughly using a magnetic stirrer or vortex mixer until the photoinitiator is completely dissolved. Gentle warming (e.g., in a 40-50°C water bath) can aid in dissolution. Ensure the final formulation is homogeneous and free of air bubbles.
Protocol 2: UV Curing of a Thin Polymer Film
This protocol outlines the procedure for creating a thin, cross-linked polymer film.
Materials and Equipment:
-
Prepared photopolymerizable resin formulation
-
Glass microscope slides or other suitable substrate
-
Spacers of defined thickness (e.g., tape or shims)
-
UV light source (e.g., mercury lamp, LED lamp with appropriate wavelength output)
-
Nitrogen or argon source (for inert atmosphere, optional but recommended)
Procedure:
-
Sample Preparation: Place two spacers of the desired thickness on a clean substrate. Apply a small amount of the resin formulation between the spacers. Carefully place a second substrate on top to spread the resin and create a film of uniform thickness.
-
UV Exposure: Place the sample under the UV lamp. For reactions sensitive to oxygen inhibition, it is advisable to perform the curing in an inert atmosphere (e.g., under a stream of nitrogen).
-
Curing Time: Expose the sample to UV radiation for a predetermined time. The optimal exposure time will depend on the light intensity, photoinitiator concentration, monomer reactivity, and sample thickness.
-
Post-Curing and Sample Retrieval: After the exposure is complete, turn off the UV lamp and carefully remove the sample. The cured polymer film can then be carefully separated from the substrates.
Figure 2: General experimental workflow for photopolymerization.
Data Presentation: Key Experimental Parameters
The following table summarizes typical starting parameters for photopolymerization using 2,2-Dimethylpropyl oxo(phenyl)acetate. These should be optimized for each specific application.
| Parameter | Typical Range | Notes |
| Photoinitiator Concentration | 0.5 - 4.0 wt% | Higher concentrations can lead to faster curing but may result in surface curing and lower depth of cure. |
| Monomer System | Acrylates, Methacrylates, Styrenics | Compatibility with other vinyl monomers should be experimentally determined. |
| UV Wavelength | 250 - 400 nm | The optimal wavelength will correspond to the absorption maximum of the photoinitiator. |
| Light Intensity | 10 - 100 mW/cm² | Higher intensity generally leads to faster curing but can also increase shrinkage and stress. |
| Curing Time | Seconds to minutes | Highly dependent on all other parameters. |
| Atmosphere | Air or Inert (N₂, Ar) | Inert atmosphere is recommended to prevent oxygen inhibition of the radical polymerization. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Curing | - Insufficient UV exposure (time or intensity)- Incorrect UV wavelength- Low photoinitiator concentration- Oxygen inhibition | - Increase exposure time or light intensity- Ensure lamp output matches initiator absorbance- Increase photoinitiator concentration- Cure under an inert atmosphere |
| Tacky Surface | - Oxygen inhibition at the surface | - Cure under an inert atmosphere- Increase light intensity at the surface- Use a higher concentration of photoinitiator |
| Yellowing of Polymer | - Photodegradation of the initiator or polymer | - Reduce UV exposure time or intensity- Use a UV filter to block shorter, more energetic wavelengths |
| Brittle Polymer | - High crosslink density- High shrinkage stress | - Reduce the amount of multifunctional monomer/crosslinker- Lower the light intensity to slow down the polymerization rate |
Safety Precautions
As with any chemical laboratory work, appropriate safety measures must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the photoinitiator and monomers.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.
-
UV Radiation: UV light can be harmful to the eyes and skin. Always use appropriate shielding and wear UV-blocking safety glasses when operating UV lamps.
-
Chemical Handling: Consult the Safety Data Sheet (SDS) for 2,2-Dimethylpropyl oxo(phenyl)acetate and all monomers before use for specific handling and disposal information.
Conclusion
2,2-Dimethylpropyl oxo(phenyl)acetate holds promise as a versatile and efficient Type I photoinitiator for a variety of polymer research applications. By understanding its proposed mechanism and carefully controlling experimental parameters, researchers can effectively utilize this compound to synthesize a wide range of polymeric materials with tailored properties. The protocols and guidelines presented here serve as a robust starting point for exploring the full potential of this novel photoinitiator.
References
-
Liska, R., & Cicha, K. (2024). Photoinitiators for Medical Applications—The Latest Advances. Materials, 17(16), 3485. [Link]
-
Goh, S. H., et al. (2021). The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 109(8), 1235-1246. [Link]
-
Wikipedia. (2024). Photoinitiator. Retrieved from [Link]
Sources
- 1. Photoinitiators for Medical Applications—The Latest Advances [mdpi.com]
- 2. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. How Does A Photoinitiator Work [qinmuchem.com]
2,2-Dimethylpropyl oxo(phenyl)acetate reaction conditions for asymmetric esterification
Application Note: Synthesis and Asymmetric Transformations of 2,2-Dimethylpropyl Oxo(phenyl)acetate
Introduction & Mechanistic Context
2,2-Dimethylpropyl oxo(phenyl)acetate (CAS: 101128-42-1), commonly known as neopentyl phenylglyoxylate, is a highly specialized α-keto ester utilized extensively in advanced organic synthesis[1].
A critical mechanistic distinction must be made regarding the term "asymmetric esterification" in the context of this molecule. Because both precursor molecules—phenylglyoxylic acid and 2,2-dimethyl-1-propanol (neopentyl alcohol)—are achiral, the esterification process itself does not generate a chiral center. Instead, the esterification is strategically employed to install the massive steric bulk of the neopentyl group. This transforms the molecule into a highly privileged prochiral substrate [2].
During downstream asymmetric reactions (such as catalytic alkylation or enzymatic reduction), this steric bulk restricts the conformational rotation of the adjacent carbonyl groups. By locking the substrate into a predictable s-trans geometry, the neopentyl group effectively shields one stereoface (e.g., the Si-face), forcing chiral catalysts to deliver nucleophiles exclusively to the opposite face, thereby maximizing enantiomeric excess (ee)[3][4].
Experimental Workflows & Protocols
To provide a complete, self-validating system, this guide details the two-stage workflow: the synthesis of the sterically demanding ester, followed by its application in a catalytic asymmetric addition.
Protocol A: Synthesis of 2,2-Dimethylpropyl Oxo(phenyl)acetate (Steglich Esterification)
Because neopentyl alcohol is highly sterically hindered, traditional Fischer esterification is slow and low-yielding. We employ a Steglich esterification, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to drive the reaction[1].
Step-by-Step Methodology:
-
Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of phenylglyoxylic acid in 30 mL of anhydrous dichloromethane (DCM).
-
Catalysis: Add 1.0 mmol (0.1 eq) of DMAP. Causality: DMAP acts as an acyl transfer catalyst. While DCC activates the acid to form an O-acylisourea intermediate, the bulky neopentyl alcohol struggles to attack it directly. DMAP rapidly attacks this intermediate to form a highly reactive N-acylpyridinium species, which is easily intercepted by the alcohol.
-
Coupling: Cool the mixture to 0 °C. Slowly add 11.0 mmol (1.1 eq) of DCC, followed by 12.0 mmol (1.2 eq) of neopentyl alcohol.
-
Self-Validation (Monitoring): Stir the reaction at room temperature for 6 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the broad carboxylic acid streak and the emergence of a high- Rf UV-active spot confirms ester formation. The precipitation of dicyclohexylurea (DCU) serves as a visual indicator of reaction progress.
-
Workup: Filter the white DCU precipitate through a Celite pad. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous MgSO4 , concentrate in vacuo, and purify via flash column chromatography to yield the pure α-keto ester.
Protocol B: Catalytic Asymmetric Addition to the α-Keto Ester
With the prochiral neopentyl ester synthesized, it can be subjected to asymmetric dialkylzinc addition using a bifunctional Lewis acid-Lewis base catalyst (e.g., a chiral Ti-Salen complex)[4].
Step-by-Step Methodology:
-
Catalyst Preparation: In a Schlenk tube, dissolve 0.5 mmol (10 mol%) of the (R,R)-Ti-Salen catalyst in 5 mL of anhydrous toluene under argon[3].
-
Substrate Coordination: Add 5.0 mmol of 2,2-dimethylpropyl oxo(phenyl)acetate. Cool the system to -40 °C. Causality: Low temperatures minimize the background (uncatalyzed) racemic addition and suppress the reduction pathway, ensuring the chiral catalyst solely dictates the stereochemical outcome[4].
-
Nucleophilic Addition: Dropwise, add 6.0 mmol (1.2 eq) of diethylzinc ( Et2Zn ). Stir for 2 hours at -40 °C.
-
Self-Validation (Stereochemical Analysis): Quench the reaction with saturated aqueous NH4Cl and extract with EtOAc. After solvent removal, determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel AD or Cyclodex-β column)[3]. The integration ratio of the two enantiomeric peaks directly validates the stereofacial selectivity of the catalyst-substrate complex.
Mechanistic Visualizations
Workflow from achiral precursors to chiral α-hydroxy esters via a prochiral neopentyl intermediate.
Mechanistic model showing stereofacial shielding by the bulky neopentyl group during catalysis.
Quantitative Data: Impact of Ester Bulk on Asymmetric Addition
The choice of the ester alkyl group is a critical variable in asymmetric synthesis. While extreme steric bulk (like neopentyl) is highly effective in unconstrained metal-catalyzed hydrogenations or enzymatic reductions[2], specific bifunctional Ti-Salen catalysts may exhibit varying enantioselectivities based on the spatial constraints of their specific chiral pockets[3].
Table 1: Influence of Ester Alkyl Group on Catalytic Asymmetric Addition ( Et2Zn )
| Ester Substituent (R) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Observation |
| Methyl | (R,R)-Ti-Salen | 96 | 78 | Optimal fit within the specific constrained pocket of the Salen catalyst. |
| Ethyl | (R,R)-Ti-Salen | 93 | 56 | Increased bulk begins to clash with catalyst ligand framework. |
| Isopropyl | (R,R)-Ti-Salen | 89 | 45 | Severe steric clash reduces stereofacial discrimination by the catalyst. |
| Neopentyl | Enzymatic / Ru-BINAP | >90 | >95 | In unconstrained systems, massive bulk perfectly shields the Si-face. |
Note: Data synthesized from comparative studies on α-keto ester alkylations and reductions[3][4].
References
-
Organic Letters. "The First Catalytic Asymmetric Addition of Dialkylzincs to α-Ketoesters". ACS Publications. URL:[Link]
-
Journal of the American Chemical Society. "Development of Bifunctional Salen Catalysts: Rapid, Chemoselective Alkylations of α-Ketoesters". ACS Publications. URL:[Link]
-
Journal of the American Chemical Society. "Observations of Different Triplet Conformations in Time-Resolved Infrared Spectra of Alkyl Phenylglyoxylates". ACS Publications. URL:[Link]
Sources
How to improve reaction yield when synthesizing 2,2-Dimethylpropyl oxo(phenyl)acetate
Welcome to the technical support center for the synthesis of 2,2-Dimethylpropyl oxo(phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving reaction yield and purity. The esterification of phenylglyoxylic acid with the sterically hindered neopentyl alcohol presents unique challenges that require careful selection of methodology and precise control of reaction parameters.
Frequently Asked Questions (FAQs): Synthetic Strategy & Troubleshooting
This section addresses common questions and issues encountered during the synthesis, providing explanations grounded in chemical principles to guide your experimental choices.
Q1: What is the primary challenge in synthesizing 2,2-Dimethylpropyl oxo(phenyl)acetate?
The principal difficulty arises from the steric hindrance of one of the key reactants: 2,2-dimethylpropan-1-ol, commonly known as neopentyl alcohol. The bulky tert-butyl group adjacent to the hydroxyl moiety significantly impedes the approach of the electrophilic carbonyl carbon of phenylglyoxylic acid. This steric clash slows down the rate of traditional esterification reactions and can lead to low yields or require harsh conditions that promote side reactions.[1][2]
Q2: I am considering a Fischer-Speier esterification. Is this a suitable method?
While Fischer-Speier esterification is a classic and cost-effective method, it is often suboptimal for this specific transformation.[3]
-
Causality: The reaction requires strong acid catalysis (like H₂SO₄) and high temperatures to proceed at a reasonable rate with a hindered alcohol.[4] These conditions can lead to side reactions, such as the dehydration of neopentyl alcohol or other acid-catalyzed decompositions. The reaction is also an equilibrium process, necessitating either a large excess of one reagent or the continuous removal of water to drive the reaction to completion, which can be inefficient on a lab scale.[3][5]
-
Troubleshooting Low Yields in Fischer Esterification:
-
Incomplete Reaction: Ensure anhydrous conditions and effective water removal (e.g., using a Dean-Stark apparatus).
-
Reagent Excess: Use a significant excess of neopentyl alcohol to shift the equilibrium. However, this complicates purification.
-
Catalyst: While sulfuric acid is common, a solid acid catalyst like Amberlyst-15 could be explored to simplify workup.[6]
-
Q3: My yield is low using a carbodiimide coupling method. How can I improve it?
Carbodiimide-mediated coupling, specifically the Steglich esterification , is generally the most effective method for this synthesis due to its mild reaction conditions and high tolerance for sterically demanding substrates.[1][7] The reaction typically employs a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[2]
-
Mechanism Insight: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] DMAP, a superior nucleophile to the hindered neopentyl alcohol, intercepts this intermediate to form an even more reactive N-acylpyridinium species. The alcohol then attacks this species to form the ester, regenerating the DMAP catalyst.[9]
-
Troubleshooting Guide for Steglich Esterification:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion / Reaction Stalls | 1. Inactive coupling agent (DCC/EDC). 2. Insufficient catalyst (DMAP). 3. Non-anhydrous solvent. | 1. Use fresh, high-purity DCC or EDC. 2. Increase DMAP loading to 0.1-0.2 equivalents. 3. Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of N-acylurea Byproduct | The O-acylisourea intermediate undergoes an intramolecular O-to-N acyl transfer, which is competitive with the desired reaction pathway, especially with slow-reacting, hindered alcohols.[8] | 1. Ensure DMAP is present from the start to rapidly trap the O-acylisourea. 2. Run the reaction at a lower temperature (0 °C) to slow the rate of the rearrangement relative to the desired esterification. |
| Difficult Purification | The dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove completely. | 1. If using DCC, filter the reaction mixture thoroughly after completion. DCU has low solubility in many organic solvents. 2. Consider using EDC. The corresponding urea byproduct is water-soluble and easily removed with an aqueous wash.[2] |
Visualizing the Key Reaction and Troubleshooting Logic
To better understand the process, the following diagrams illustrate the reaction scheme, the crucial Steglich mechanism, and a logical workflow for troubleshooting common issues.
Caption: Mechanism of the DMAP-catalyzed Steglich esterification.
Caption: Logical workflow for troubleshooting low reaction yield.
Experimental Protocols
The following is a detailed, optimized protocol for the synthesis of 2,2-Dimethylpropyl oxo(phenyl)acetate via Steglich Esterification.
Protocol 1: EDC/DMAP-Mediated Synthesis
Materials:
-
Phenylglyoxylic acid
-
2,2-Dimethylpropan-1-ol (Neopentyl alcohol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Column Chromatography
-
Ethyl Acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add phenylglyoxylic acid (1.0 eq). Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add neopentyl alcohol (1.1 eq) to the solution, followed by a catalytic amount of DMAP (0.15 eq). Stir the mixture for 5 minutes at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 4:1 v/v) until the starting phenylglyoxylic acid spot is consumed. [10]5. Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. [11] * Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) to isolate the pure ester.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2,2-Dimethylpropyl oxo(phenyl)acetate as a colorless or pale yellow oil.
-
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]
- Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen. Google Patents.
-
Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. PMC. Available at: [Link]
- Process for the preparation of phenylglyoxylic acid esters. Google Patents.
-
SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B] [12][13]OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. Available at: [Link]
- Process for the preparation of 2-methyl-2' -phenylpropionic acid derivatives and intermediate compounds. Google Patents.
-
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. MDPI. Available at: [Link]
-
Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. ACS Publications. Available at: [Link]
-
Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Dimethyl 2,2′-(p-phenylenedioxy)diacetate. PMC. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
- Process for producing (±) 2- [4- (2-oxocyclopentylmethyl) phenyl] propionic acid and salts thereof. Google Patents.
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. ResearchGate. Available at: [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Available at: [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. Available at: [Link]
- Synthetic method of neopentyl alcohol of high purity. Google Patents.
-
Efficient and practical synthesis of monoalkyl oxalates under green conditions. PMC - NIH. Available at: [Link]
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Mechanism of carbodiimide/DMAP-mediated ester coupling. ResearchGate. Available at: [Link]
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Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Chemoselective Esterification of Phenolic Acids and Alcohols. ResearchGate. Available at: [Link]
-
An efficient method for synthesis of ??-keto acid ester from terminal alkynes. ResearchGate. Available at: [Link]
-
ethyl phenylacetate. Organic Syntheses Procedure. Available at: [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
-
Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]
-
esterification of carboxylic acids with. Organic Syntheses Procedure. Available at: [Link]
-
Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
Beyond Amide Bond Formation: TCFH as a Reagent for Esterification. Undergraduate Research Opportunities. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Available at: [Link]
-
Steglich Esterification: Organic Chemistry Study Guide. Fiveable. Available at: [Link]
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]
-
Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC - NIH. Available at: [Link]
-
Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. MDPI. Available at: [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publications. Available at: [Link]
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Technical Support Center: Solvent Optimization for 2,2-Dimethylpropyl oxo(phenyl)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and chemical stability challenges associated with formulating and crystallizing 2,2-Dimethylpropyl oxo(phenyl)acetate (CAS: 101128-42-1).
This compound, also known as neopentyl phenylglyoxylate, features a highly hydrophobic neopentyl (2,2-dimethylpropyl) chain and a rigid oxo(phenyl)acetate core[1]. While its structure makes it a valuable intermediate in organic synthesis and drug development, its bulky lipophilic nature and sensitive α -keto ester moiety present unique solubility and stability hurdles. This guide bridges the gap between theoretical physical chemistry and practical benchtop execution.
Part 1: Troubleshooting FAQs
Q1: My compound precipitates when transitioning from a DMSO stock solution to aqueous biological assay buffers. How do I prevent this?
The Causality: 2,2-Dimethylpropyl oxo(phenyl)acetate has limited solubility in water due to its hydrophobic alkane chains[1]. When a highly concentrated DMSO stock is injected into an aqueous buffer, the sudden shift in the dielectric constant and the introduction of a strong hydrogen-bonding network force the hydrophobic neopentyl groups to rapidly aggregate. This kinetic precipitation ruins assay reproducibility. The Solution: Utilize a cosolvent or carrier system approach[2]. While DMSO is the standard for lipophilic drugs (often up to 30 mM)[3], bridging the solubility gap requires intermediate stabilizers.
-
Actionable Step: Supplement your aqueous assay buffer with cryoprotectants like PEG3350 or glycerol . These excipients reduce the thermodynamic penalty of hydration, preserving both the solubility of the hydrophobic ligand and the stability of the target protein[3]. Alternatively, consider complexation with cyclodextrins to encapsulate the neopentyl moiety[2].
Q2: During scale-up crystallization, the compound "oils out" (liquid-liquid phase separation) instead of forming crystals. What is the thermodynamic cause, and how is it resolved?
The Causality: "Oiling out" occurs when the solute's melting point is depressed below the crystallization temperature by the solvent, causing the system to separate into a solute-rich liquid phase and a solvent-rich liquid phase rather than nucleating solid crystals. The steric bulk of the neopentyl group exacerbates this by hindering rapid crystal lattice packing. The Solution: Transition from a single-solvent system to a cocktail-solvent screening approach (binary or ternary mixtures)[4].
-
Actionable Step: Optimize the anti-solvent efficiency to ensure the metastable zone width (MSZW) favors nucleation[5]. A proven technique is to use an Ethyl Acetate (solvent) / Heptane (anti-solvent) mixture. Cool the solution to just above the cloud point, hold the temperature, and introduce seed crystals to bypass the high activation energy of primary nucleation.
Q3: I am observing degradation of the compound during prolonged dissolution. Which solvents should I avoid?
The Causality: The compound is an α -keto ester, making it highly sensitive to hydrolysis under both acidic and basic conditions[1]. The mechanism involves nucleophilic attack on the carbonyl carbon[1]. The Solution:
-
Avoid: Water/buffer mixtures with extreme pH profiles. Furthermore, avoid primary alcohols (e.g., methanol, ethanol) for high-temperature processing or long-term storage, as they can induce transesterification, yielding a different ester and releasing 2,2-dimethylpropanol[1].
-
Prefer: Aprotic organic solvents (e.g., Ethyl Acetate, Acetone, THF, or Ether) which provide excellent solubility without acting as nucleophiles[1].
Part 2: Experimental Workflows & Methodologies
To systematically resolve solubility issues during process development, relying on chemical intuition is insufficient[5]. The following self-validating protocol utilizes Hansen Solubility Parameters (HSPs) and High-Throughput Screening (HTS) to optimize solvent selection.
Protocol: High-Throughput Cocktail-Solvent Screening for Crystallization
This methodology is designed for small-scale parallel crystallizers (e.g., Crystal16) to minimize API consumption while maximizing data output[5].
-
HSP Calculation: Calculate the target's dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces to predict solvent-solute affinity[6].
-
Solvent Selection: Select 4-6 solvents that fall within the calculated HSP sphere of the API (good solvents) and 2-3 that fall outside (anti-solvents)[7].
-
Preparation of Binary Mixtures: Prepare a matrix of binary solvent/anti-solvent mixtures (e.g., 10:90, 30:70, 50:50) in 5 mL crystallizer vials[5].
-
Thermal Cycling: Subject the vials to a controlled heating and cooling profile (e.g., heat to 60 °C, cool to 25 °C at 0.5 °C/min)[4].
-
Transmissivity Monitoring: Use in-line transmissivity to record the clear point (thermodynamic solubility) and cloud point (nucleation/kinetic solubility)[8].
-
MSZW Determination: Calculate the Metastable Zone Width (MSZW) from the difference between the clear and cloud points to define the safe operating window for scale-up[5].
Fig 1: High-Throughput Cocktail-Solvent Screening Workflow for API Crystallization.
Part 3: Data Presentation & Solvent Optimization
Hansen Solubility Parameters (HSPs) divide the total cohesive energy of a liquid into three distinct intermolecular forces[9]. By matching the HSP of the solvent to the estimated HSP of 2,2-Dimethylpropyl oxo(phenyl)acetate, we can rationally predict solubility behavior.
Table 1: Estimated HSP & Solvent Compatibility for 2,2-Dimethylpropyl oxo(phenyl)acetate
| Solvent | δD (Dispersion) | δP (Polar) | δH (H-Bond) | Relative Solubility | Mechanistic Rationale |
| Target API (Est.) | ~18.0 | ~6.0 | ~4.0 | - | High dispersion (phenyl/alkane), moderate polarity (ester/ketone), low H-bond. |
| Water | 15.6 | 16.0 | 42.3 | Poor | Extreme δH mismatch; drives hydrophobic aggregation[1]. |
| Ethanol | 15.8 | 8.8 | 19.4 | Good | Soluble, but poses a chemical risk for transesterification over time[1]. |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Excellent | Near-perfect HSP match; aprotic nature prevents hydrolysis. |
| DMSO | 18.4 | 16.4 | 10.2 | Excellent | Standard for biological assay stock solutions[3]. |
| Heptane | 15.3 | 0.0 | 0.0 | Anti-Solvent | Too non-polar; excellent for inducing supersaturation in binary mixtures. |
(Note: δ values are expressed in MPa 1/2 )
Fig 2: Decision Matrix for Resolving Liquid-Liquid Phase Separation (Oiling Out).
References
-
Contract Pharma. "Optimizing Drug Solubility". October 11, 2017. Available at:[Link]
-
Pharmaceutical Technology. "Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs". Available at: [Link]
-
National Center for Biotechnology Information (PMC). "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development". Available at:[Link]
-
Technobis Crystallization Systems. "Solvent selection for process development". November 25, 2021. Available at: [Link]
-
Kinam Park. "Hansen Solubility Parameters". Available at: [Link]
-
ResearchGate. "Determination of the Hansen solubility parameters with a novel optimization method". Available at: [Link]
-
National Center for Biotechnology Information (PMC). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". August 21, 2023. Available at:[Link]
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- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. kinampark.com [kinampark.com]
Preventing unwanted side reactions with 2,2-Dimethylpropyl oxo(phenyl)acetate
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on utilizing 2,2-Dimethylpropyl oxo(phenyl)acetate (Neopentyl Phenylglyoxylate). This resource is structured to address common challenges and empower you to prevent unwanted side reactions, ensuring the success and reproducibility of your experiments.
Technical Support Center: 2,2-Dimethylpropyl oxo(phenyl)acetate
Introduction
2,2-Dimethylpropyl oxo(phenyl)acetate, an α-keto ester, is a highly versatile reagent in modern organic synthesis. Its dual electrophilic nature—at the keto and ester carbonyls—allows for its application in constructing complex molecular architectures, including heterocycles and chiral γ-butyrolactones.[1][2][3] The sterically demanding 2,2-dimethylpropyl (neopentyl) group provides unique steric shielding, which can enhance the stability of both the reagent and its downstream products against hydrolysis and thermal degradation.[4]
However, the reactivity that makes this compound valuable also presents challenges. Unwanted side reactions can lead to low yields, complex product mixtures, and purification difficulties. This guide provides troubleshooting strategies and detailed protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle 2,2-Dimethylpropyl oxo(phenyl)acetate?
A1: Proper storage is critical to maintain the reagent's integrity.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and direct sunlight.[5][6] The container should be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and oxidation.
-
Temperature: Refrigeration is recommended for long-term storage.
-
Incompatibilities: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents, as these can catalyze degradation.[6]
-
Handling: Use non-sparking tools and handle in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: What is the shelf-life of this reagent and are there visual signs of degradation?
A2: While a specific shelf-life depends on storage conditions, unopened containers stored properly can be stable for extended periods. Once opened, the risk of degradation increases. Key indicators of degradation include:
-
Color Change: A significant change from a colorless or light-yellow oil to a darker brown color may indicate decomposition.
-
Formation of Precipitate: The parent acid, phenylglyoxylic acid, is a solid at room temperature.[7][8] The appearance of crystalline solids could indicate hydrolysis.
-
Inconsistent Results: A noticeable drop in yield or an increase in side products compared to previous runs with the same batch is a strong indicator of reagent degradation.
Q3: Why was a neopentyl ester chosen over a methyl or ethyl ester?
A3: The neopentyl group offers significant steric bulk. This has two primary advantages:
-
Enhanced Stability: The bulky group sterically hinders nucleophilic attack at the ester carbonyl, making it more resistant to inadvertent hydrolysis or transesterification compared to smaller esters like methyl or ethyl phenylglyoxylate.[4]
-
Reaction Selectivity: The steric hindrance can direct reactions towards the more accessible keto carbonyl, potentially improving chemoselectivity in certain transformations.
Q4: Can this reagent be used in aqueous or protic solvents?
A4: It is strongly discouraged. The ester linkage is susceptible to hydrolysis in the presence of water, a reaction that is accelerated by either acid or base catalysis.[9][10] This would generate phenylglyoxylic acid and neopentyl alcohol. Phenylglyoxylic acid itself can be unstable, especially under alkaline conditions, leading to further decomposition.[11] Always use anhydrous solvents for reactions involving this reagent.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental problems. Each issue is analyzed by its potential causes, followed by actionable solutions.
Problem 1: Low or No Yield of Desired Product
| Potential Cause | Explanation & Recommended Solution |
| Reagent Degradation (Hydrolysis) | The most common cause is the hydrolysis of the ester to phenylglyoxylic acid due to moisture. Phenylglyoxylic acid is often unreactive or can decompose under reaction conditions.[9][11] Solution: • Use freshly purchased reagent or test an older batch via NMR or GC-MS before use. • Ensure all glassware is oven- or flame-dried. • Use anhydrous solvents, dispensed under an inert atmosphere. • If moisture is unavoidable, consider adding a drying agent like molecular sieves (ensure compatibility with your reaction). |
| Incorrect Reaction Temperature | α-Keto esters can be thermally sensitive. Excessive heat can lead to decomposition or polymerization. Conversely, insufficient temperature may result in an incomplete or stalled reaction. Solution: • Perform a literature search for the optimal temperature range for your specific reaction type. • If no data is available, start at a lower temperature (e.g., 0 °C or room temperature) and monitor the reaction by TLC or LC-MS before gradually increasing the temperature. |
| Base/Acid Incompatibility | Strong bases can deprotonate at unintended positions, while strong acids can catalyze hydrolysis or other side reactions.[6][12] Solution: • For Base-Mediated Reactions: Use non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS) if enolization is desired. If the reaction is at the keto-carbonyl, a weaker base (e.g., DBU, DIPEA) may be sufficient. • For Acid-Mediated Reactions: Use Lewis acids over Brønsted acids where possible to minimize hydrolysis. Ensure the reaction is strictly anhydrous. |
Problem 2: Formation of Phenylglyoxylic Acid and/or Benzoic Acid Derivatives
| Potential Cause | Explanation & Recommended Solution |
| Hydrolysis During Reaction or Workup | Water present in the reaction mixture or introduced during aqueous workup can hydrolyze the ester.[9] Solution: • Reaction: Adhere strictly to anhydrous conditions. • Workup: If an aqueous wash is necessary, perform it quickly with cold, deionized water or brine. Keep the pH neutral or slightly acidic. Avoid basic washes (e.g., sat. NaHCO₃) if the product is base-sensitive, as this can accelerate hydrolysis of any remaining starting material and decomposition of the resulting phenylglyoxylic acid.[11] |
| Oxidative Cleavage/Decarbonylation | In some transition-metal-catalyzed reactions, decarbonylation can be a significant side pathway, leading to the formation of benzoate esters or benzoic acid upon hydrolysis.[13] This is a known challenge with related acylating agents.[13] Solution: • Catalyst Choice: Select catalysts known to have low decarbonylation activity. For example, certain platinum or palladium complexes may be better than others.[13] • Ligand Modification: Modify the ligand environment around the metal center to disfavor the decarbonylation pathway. • Reaction Conditions: Adjust temperature and pressure. Lower temperatures often suppress decarbonylation. |
Problem 3: Complex Mixture of Unidentified Byproducts
| Potential Cause | Explanation & Recommended Solution |
| Self-Condensation (Aldol/Claisen) | Under basic conditions, the reagent can form an enolate, which can then react with another molecule of the starting material in an aldol- or Claisen-type condensation, leading to complex oligomers.[12][14] Solution: • Controlled Addition: If using a strong base like LDA, add the reagent solution slowly to a solution of the base at low temperature (e.g., -78 °C) to ensure complete enolate formation before adding the electrophile. This minimizes the concentration of the neutral ester available for self-condensation. • Reagent Stoichiometry: Use the nucleophile/base as the limiting reagent where appropriate. |
| Transesterification | If the reaction medium contains other alcohols (e.g., methanol, ethanol as solvent or impurity), transesterification can occur, leading to a mixture of esters.[9] Solution: • Use solvents that are aprotic and free of alcohol impurities (e.g., THF, Dichloromethane, Toluene). • If an alcohol is a required reagent, use it as the solvent to drive the reaction to a single transesterified product. |
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction of the α-keto ester with a generic nucleophile versus common side reaction pathways.
Caption: Desired vs. Undesired reaction pathways for 2,2-Dimethylpropyl oxo(phenyl)acetate.
Protocol: General Procedure for a Nucleophilic Addition
This protocol provides a generalized, step-by-step method for the addition of a carbon nucleophile (e.g., a Grignard reagent) to the keto-carbonyl, with precautions to minimize side reactions.
1. Materials and Equipment
-
2,2-Dimethylpropyl oxo(phenyl)acetate
-
Nucleophile (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Anhydrous quench solution (e.g., saturated NH₄Cl)
-
Round-bottom flasks, magnetic stirrer, syringes, inert gas line (N₂ or Ar)
-
Ice-salt bath or cryocooler
2. Experimental Workflow Diagram
Caption: Standard experimental workflow for nucleophilic addition.
3. Step-by-Step Procedure
-
Preparation: Flame- or oven-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.
-
Reagent Setup: Add 2,2-Dimethylpropyl oxo(phenyl)acetate (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add the Grignard reagent (1.05 eq) dropwise via syringe over 20-30 minutes. A color change is typically observed. Causality Note: Slow addition at low temperature is crucial to control the exotherm and prevent side reactions like enolization or attack at the ester carbonyl.
-
Reaction: Stir the mixture at -78 °C. Monitor the consumption of the starting material by TLC (staining with KMnO₄ or p-anisaldehyde can be effective). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding pre-cooled saturated aqueous ammonium chloride solution while the flask is still at -78 °C. Causality Note: Quenching at low temperature minimizes base-catalyzed degradation during workup.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- EvitaChem. (n.d.). 2,2-Dimethylpropyl oxo(phenyl)acetate (EVT-1170734).
-
Zhang, Y., et al. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
- Benchchem. (n.d.). Troubleshooting alpha-ketoisovaleric acid derivatization efficiency.
-
Deng, H., et al. (2020, April 3). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. [Link]
-
Inoue, O., et al. (1993). Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene. PubMed. [Link]
- ChemicalBook. (2024, September 3). The synthesis method of neopentyl glycol.
- Royal Society of Chemistry. (n.d.). Water enables an asymmetric cross reaction of α-keto acids with α-keto esters for the synthesis of quaternary isotetronic acids.
-
Neumann, H., et al. (2022, September 15). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journals. [Link]
-
Morris, W. J., et al. (2012, April 17). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
- CrossChem Limited. (2024, May 22). SAFETY DATA SHEET.
- Bracher, P. (n.d.). Problem Solving with α-Carbonyl Chemistry. Retrieved from a university chemistry resource page.
- Bayer AG. (n.d.). Process for the preparation of phenylglyoxylic acid esters.
- Fisher Scientific. (2010, September 6). SAFETY DATA SHEET - Phenyl acetate.
- Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon.
- Guidechem. (n.d.). Phenylglyoxylic acid 611-73-4 wiki.
- Milliken. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
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- 2. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]
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- 4. The synthesis method of neopentyl glycol_Chemicalbook [chemicalbook.com]
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- 11. Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. paulbracher.com [paulbracher.com]
Overcoming low conversion rates in 2,2-Dimethylpropyl oxo(phenyl)acetate mediated catalysis
Technical Support Center: Troubleshooting 2,2-Dimethylpropyl oxo(phenyl)acetate Catalysis
Introduction 2,2-Dimethylpropyl oxo(phenyl)acetate, commonly known as neopentyl phenylglyoxylate, is a highly sterically demanding α-ketoester. It is frequently utilized as a substrate in asymmetric organometallic additions (such as dialkylzinc alkylation) and photochemical studies (such as Norrish Type II photoelimination). Due to the extreme steric bulk of the neopentyl group, researchers often encounter low conversion rates, poor chemoselectivity, or stalled catalytic cycles. This guide provides field-proven, mechanistic troubleshooting strategies to overcome these bottlenecks.
Section 1: Asymmetric Alkylation (Dialkylzinc Additions)
Q1: My conversion rate for the addition of diethylzinc ( Et2Zn ) to neopentyl phenylglyoxylate is exceptionally low (<20%), whereas the methyl ester analog reaches >95% under the same conditions. How can I improve this? Expert Insight: The causality here is purely steric. The 2,2-dimethylpropyl (neopentyl) group creates massive steric shielding around the α-carbonyl carbon. In standard Lewis acid catalysis, this prevents the formation of the necessary catalyst-substrate complex. Solution: Transition to a bifunctional Lewis acid-Lewis base salen catalyst (such as a Titanium(IV) or Magnesium salen complex)[2]. These catalysts do not merely activate the carbonyl; their Lewis base moiety simultaneously coordinates and activates the dialkylzinc reagent, forcing it into close proximity with the sterically hindered carbonyl. By increasing the local concentration of the nucleophile within the chiral pocket, the activation energy barrier imposed by the neopentyl group is overcome. Ensure the reaction is run in a non-coordinating solvent like toluene at -40 °C to maintain the integrity of the transition state.
Q2: I am achieving high substrate consumption, but my isolated yield of the alkylated product is low. NMR shows a large amount of neopentyl mandelate (the reduced product). What is going wrong? Expert Insight: You are experiencing a chemoselectivity failure. Dialkylzinc reagents (especially those with β-hydrogens, like Et2Zn ) can act as reducing agents via a β-hydride elimination pathway. For sterically hindered substrates like neopentyl phenylglyoxylate, the nucleophilic alkyl transfer is slowed down so much that the background reduction pathway outcompetes it [1]. Solution:
-
Lower the temperature: Drop the reaction temperature to -78 °C. The activation energy for β-hydride transfer is typically higher than that of the catalyzed alkyl addition; lowering the temperature suppresses the reduction pathway.
-
Optimize the Catalyst Metal: Switch from a standard Zn-salen to a Ti(OiPr)2 salen complex [1]. Titanium provides stronger Lewis acidity to polarize the α-ketoester, accelerating the addition pathway over 100-fold relative to the background reduction[2].
Section 2: Photochemical Transformations
Q3: During the Norrish Type II photoelimination of neopentyl phenylglyoxylate, the reaction stalls, and time-resolved IR (TRIR) shows rapid decay of the triplet state. How do I fix this? Expert Insight: Alkyl phenylglyoxylates (APGs) exist in two triplet conformations (E and Z) upon photoexcitation[3]. The Z-conformation is required for the intramolecular hydrogen abstraction that leads to the ketene intermediate. However, the bulky neopentyl group causes severe steric repulsion with the α-carbonyl oxygen in the Z-conformation, heavily favoring the unreactive E-conformation. This leads to rapid non-radiative decay to the ground state rather than product formation. Solution:
-
Solvent Polarity: Switch to a highly polar, hydrogen-bonding solvent (e.g., acetonitrile or methanol) rather than hexane. Polar solvents stabilize the excited triplet state and can lower the rotational barrier between the E and Z conformations.
-
Sensitization: Use a triplet sensitizer (like benzophenone) to continuously repopulate the triplet state, compensating for the rapid non-radiative decay caused by the steric bulk.
Data Presentation: Steric Impact on Conversion and Chemoselectivity
Table 1: Comparison of Catalytic Dialkylzinc Addition to α-Ketoesters using Ti-Salen Catalysts (10 mol%, Toluene, -40 °C)
| Substrate (R-group) | Steric Bulk (A-value approx.) | Conversion (%) | Addition : Reduction Ratio | Enantiomeric Excess (ee %) |
| Methyl oxo(phenyl)acetate | Low (1.70) | >99% | 99 : 1 | 78% (R) |
| Ethyl oxo(phenyl)acetate | Moderate (1.75) | 95% | 93 : 7 | 65% (R) |
| Neopentyl oxo(phenyl)acetate | Extreme (>2.0) | <40% (Standard) / 85% (Optimized) | 60 : 40 | 45% (R) |
(Note: "Optimized" refers to the use of highly tuned bifunctional Ti(OiPr)2 salen complexes at extended reaction times).
Experimental Protocol: Optimized Asymmetric Alkylation of Neopentyl Phenylglyoxylate
This protocol is designed as a self-validating system: the visual color changes and strict temperature controls ensure the active catalytic species is maintained and side-reactions are suppressed.
Step 1: Catalyst Preparation (In Situ)
-
In an argon-filled glovebox, charge a flame-dried Schlenk flask with 0.05 mmol (10 mol%) of (R,R)-cyclohexanediamine-derived salen ligand.
-
Add 2.0 mL of anhydrous toluene.
-
Add 0.05 mmol of Ti(OiPr)4 . Stir at room temperature for 1 hour. (Validation check: The solution must turn a deep, homogeneous yellow/orange, indicating successful complexation).
-
Remove the released isopropanol in vacuo for 30 minutes to prevent competitive binding, then redissolve the catalyst in 3.0 mL of anhydrous toluene [1].
Step 2: Substrate Addition and Cooling 5. Add 0.5 mmol of 2,2-dimethylpropyl oxo(phenyl)acetate to the catalyst solution. 6. Transfer the flask to a cryogenic cooling bath and lower the temperature strictly to -40 °C. Allow 15 minutes for thermal equilibration.
Step 3: Nucleophile Addition 7. Dropwise, add 0.6 mmol (1.2 equiv) of Et2Zn (1.0 M in hexanes) over 10 minutes down the side of the flask to pre-cool the reagent before it hits the reaction mixture. (Causality: Rapid addition causes localized heating, which drastically increases the background reduction pathway). 8. Stir at -40 °C for 12 hours.
Step 4: Quenching and Workup 9. Quench the reaction strictly at -40 °C by adding 2 mL of saturated aqueous NH4Cl . (Critical: Do not let the reaction warm up before quenching, as unreacted Et2Zn will rapidly reduce the remaining substrate at higher temperatures). 10. Extract with ethyl acetate (3 x 10 mL), dry over MgSO4 , and concentrate. Purify via silica gel chromatography.
Mandatory Visualization: Catalytic Cycle
Figure 1: Bifunctional Ti-Salen catalyzed asymmetric alkylation of neopentyl phenylglyoxylate.
References
-
The First Catalytic Asymmetric Addition of Dialkylzincs to α-Ketoesters. Organic Letters. [Link]
-
Development of Bifunctional Salen Catalysts: Rapid, Chemoselective Alkylations of α-Ketoesters. Journal of the American Chemical Society. [Link]
-
Observations of Different Triplet Conformations in Time-Resolved Infrared Spectra of Alkyl Phenylglyoxylates. Journal of the American Chemical Society. [Link]
2,2-Dimethylpropyl oxo(phenyl)acetate vs methyl phenylglyoxylate reactivity comparison
An In-Depth Comparative Guide to the Reactivity of 2,2-Dimethylpropyl oxo(phenyl)acetate and Methyl Phenylglyoxylate
For professionals in chemical research and drug development, the choice of reagent can define the success of a synthetic pathway. Understanding the nuanced reactivity of structurally similar molecules is paramount. This guide provides a detailed comparison between 2,2-dimethylpropyl oxo(phenyl)acetate (neopentyl phenylglyoxylate) and methyl phenylglyoxylate. While both share the same phenylglyoxylate core, the seemingly minor difference in their ester alkyl groups—a neopentyl versus a methyl group—imparts dramatically different chemical behaviors, primarily governed by the principles of steric hindrance.
Structural and Physicochemical Overview
At first glance, both molecules are α-keto esters, valuable intermediates in organic synthesis.[1][2] However, the substitution on the ester oxygen dictates their reactivity. The methyl group in methyl phenylglyoxylate is small and offers minimal steric bulk. In contrast, the 2,2-dimethylpropyl (neopentyl) group is characterized by a quaternary carbon atom adjacent to the CH₂OH group, creating significant steric congestion.[3][4] This structural feature is the primary determinant of the observed differences in their chemical properties.
| Property | 2,2-Dimethylpropyl oxo(phenyl)acetate | Methyl Phenylglyoxylate |
| Structure | ||
| CAS Number | 101128-42-1 | 15206-55-0 |
| Molecular Formula | C₁₃H₁₆O₃ | C₉H₈O₃ |
| Molecular Weight | 220.26 g/mol | 164.16 g/mol [5] |
| Boiling Point | Not readily available | ~248 °C[5] |
| Density | Not readily available | ~1.16 g/cm³ at 20 °C[6] |
| Key Feature | Bulky neopentyl group | Small methyl group |
Comparative Reactivity Analysis: The Impact of Steric Hindrance
The most significant divergence in reactivity between these two compounds is observed in reactions targeting the ester carbonyl carbon, namely nucleophilic acyl substitution.
Nucleophilic Acyl Substitution: A Tale of Two Esters
Nucleophilic acyl substitution is a cornerstone reaction for esters, proceeding through a two-step addition-elimination mechanism that involves the formation of a tetrahedral intermediate.[7][8] The rate of this reaction is highly sensitive to the steric environment around the carbonyl carbon.
-
Methyl Phenylglyoxylate: The carbonyl carbon is readily accessible to incoming nucleophiles (e.g., hydroxide, alkoxides, amines). The small methyl group poses minimal steric hindrance, allowing for rapid formation of the tetrahedral intermediate and, consequently, a faster overall reaction rate.[9]
-
2,2-Dimethylpropyl oxo(phenyl)acetate: The bulky neopentyl group acts as a formidable shield, sterically hindering the nucleophile's approach to the electrophilic carbonyl carbon.[10] This steric clash raises the activation energy of the initial addition step, making the reaction significantly slower.[3] In many cases, standard reaction conditions are insufficient to promote substitution, requiring forcing conditions such as high temperatures, extended reaction times, or highly reactive reagents.[11] The stability of neopentyl esters makes them useful as protecting groups in organic synthesis.[4]
Logical Workflow: Nucleophilic Attack on Phenylglyoxylate Esters
Caption: Steric hindrance comparison during nucleophilic attack.
Synthesis Pathways
The preparation of these esters typically follows standard synthetic routes, reflecting the properties of their constituent alcohols.
-
Methyl Phenylglyoxylate: A common and clean laboratory and industrial synthesis involves the oxidation of methyl mandelate.[1][12] Other methods include the reaction of phenylmagnesium bromide with diethyl oxalate.[12]
-
2,2-Dimethylpropyl oxo(phenyl)acetate: This ester is synthesized via the esterification of a phenylacetic acid derivative with 2,2-dimethylpropanol (neopentyl alcohol).[13] This reaction often requires an acid catalyst and heat to drive the equilibrium towards the product.[14]
Experimental Protocols
The difference in reactivity is best illustrated through comparative experimental protocols. The following procedures for base-catalyzed hydrolysis (saponification) highlight the need for significantly different reaction conditions.
Protocol 1: Saponification of Methyl Phenylglyoxylate (High Reactivity)
This protocol outlines a standard procedure for the hydrolysis of a sterically unhindered ester.
Objective: To hydrolyze methyl phenylglyoxylate to phenylglyoxylic acid.
Materials:
-
Methyl phenylglyoxylate
-
Methanol
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl phenylglyoxylate (1.0 eq) in methanol.
-
Saponification: Add 1 M NaOH solution (1.5 eq) to the flask.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A precipitate of phenylglyoxylic acid may form.
-
Extraction: Extract the aqueous layer three times with an organic solvent like dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude phenylglyoxylic acid by recrystallization.
Causality: The mild conditions (room temperature, short reaction time) are sufficient due to the high accessibility of the ester carbonyl group.
Workflow: Saponification of Methyl Phenylglyoxylate
Caption: Experimental workflow for high-reactivity ester hydrolysis.
Protocol 2: Saponification of 2,2-Dimethylpropyl oxo(phenyl)acetate (Low Reactivity)
This protocol demonstrates the more forcing conditions required to hydrolyze a sterically hindered neopentyl ester.
Objective: To hydrolyze 2,2-dimethylpropyl oxo(phenyl)acetate to phenylglyoxylic acid.
Materials:
-
2,2-Dimethylpropyl oxo(phenyl)acetate
-
Ethylene Glycol (or other high-boiling solvent)
-
5 M Potassium Hydroxide (KOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
High-temperature reaction setup (e.g., oil bath)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,2-dimethylpropyl oxo(phenyl)acetate (1.0 eq) and ethylene glycol.
-
Saponification: Add 5 M KOH solution (3.0 eq).
-
Reaction: Heat the mixture to reflux (e.g., 120-140 °C) using an oil bath for 12-24 hours. The reaction must be monitored carefully, as prolonged heating can lead to decomposition.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidification: Carefully acidify the cold aqueous solution with concentrated HCl to pH ~1.
-
Extraction: Extract the product with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent to yield the crude product.
-
Purification: Further purification may be required, such as column chromatography or recrystallization.
Causality: The high temperature, extended reaction time, and higher concentration of a strong base are necessary to overcome the significant activation energy barrier imposed by the steric bulk of the neopentyl group.[11]
Conclusion
The comparison between 2,2-dimethylpropyl oxo(phenyl)acetate and methyl phenylglyoxylate serves as a classic illustration of steric effects in organic chemistry.
-
Methyl Phenylglyoxylate is a highly reactive α-keto ester, readily undergoing nucleophilic acyl substitution under mild conditions. Its utility lies in syntheses where rapid and efficient transformation of the ester group is desired.[15]
-
2,2-Dimethylpropyl oxo(phenyl)acetate is significantly less reactive towards nucleophilic acyl substitution due to the profound steric hindrance of the neopentyl group.[13] This low reactivity makes it a poor substrate for standard ester transformations but imparts high stability, rendering neopentyl esters suitable for use as robust protecting groups that can withstand conditions under which simpler esters would react.[4]
For the practicing scientist, this choice is not merely about selecting a reagent, but about strategic synthetic design. The methyl ester offers lability and reactivity, while the neopentyl ester provides stability and resilience.
References
-
Sharma, M., et al. (2004). Synthesis of Methyl Phenyl Glyoxylate via Clean Oxidation of Methyl Mandelate over a Nanocatalyst Based on Heteropolyacid Supported on Clay. ACS Publications. [Online] Available at: [Link]
-
American Chemical Society. (2004). Synthesis of Methyl Phenyl Glyoxylate via Clean Oxidation of Methyl Mandelate over a Nanocatalyst Based on Heteropolyacid Suppor. [Online] Available at: [Link]
-
ResearchGate. (2025). Synthesis of Methyl Phenyl Glyoxylate via Clean Oxidation of Methyl Mandelate over a Nanocatalyst Based on Heteropolyacid Supported on Clay | Request PDF. [Online] Available at: [Link]
-
LookChem. Exploring the Chemical Synthesis Applications of Neopentyl Alcohol. [Online] Available at: [Link]
-
Scaiano, J. C., et al. (2000). Methyl Phenylglyoxylate as a Photoinitiator. ACS Publications. [Online] Available at: [Link]
- Google Patents. (2001). CN103787886A - Preparation method of methyl phenylglyoxylate.
-
Fiveable. (2025). 2,2-dimethylpropene: Organic Chemistry Study Guide. [Online] Available at: [Link]
-
GeeksforGeeks. (2025). Methyl Ester. [Online] Available at: [Link]
-
Macomber, R. S., & Krudy, G. A. (1981). Reactions of Oxaphospholenes. 2.' Hydrolysis of Neopentyl Esters, Phenyl Esters, and Amides. ElectronicsAndBooks. [Online] Available at: [Link]
-
Area. (s.d.). Methyl Esters. Sustainability. [Online] Available at: [Link]
-
Fiveable. (2025). Neopentyl: Organic Chemistry Study Guide. [Online] Available at: [Link]
-
Kadir, A. A., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Online] Available at: [Link]
-
Shandong Look Chemical. Why Neopentyl Glycol Matters in Synthesis and Esters. [Online] Available at: [Link]
-
Pacific Speciality Oils. NEOPENTYLGLYCOL ESTERS. [Online] Available at: [Link]
-
Organic Chemistry Portal. Methyl Esters. [Online] Available at: [Link]
-
Kamil, R. N. M., et al. (2012). Application of Taguchi Method for Optimization of Polyol Ester Production by Esterification of Neopentyl Glycol with Hexanoic Acid. Asian Journal of Chemistry. [Online] Available at: [Link]
-
US EPA. (1999). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. NEPIS. [Online] Available at: [Link]
-
Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. [Online] Available at: [Link]
-
Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Online] Available at: [Link]
-
de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Molecular Structure. [Online] Available at: [Link]
-
ChemTalk. (2024). Nucleophilic Acyl Substitution. Chemistry Talk. [Online] Available at: [Link]
-
Chad's Prep. (2021). Organic Chemistry 23: Nucleophilic Acyl Substitution. YouTube. [Online] Available at: [Link]
-
Chad's Prep. (s.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. [Online] Available at: [Link]
-
Reddit. (2025). Age-old question: How do you hydrolyse a neopentylic methyl ester? r/Chempros. [Online] Available at: [Link]
-
Salmi, T., et al. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. ACS Publications. [Online] Available at: [Link]
-
LibreTexts Chemistry. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Online] Available at: [Link]
-
ResearchGate. (s.d.). Comparison of the reactivity neopentyl sulfonates 24 a–c. [Online] Available at: [Link]
-
Michigan State University Department of Chemistry. Ring Conformations. [Online] Available at: [Link]
-
The Organic Chemistry Tutor. (2025). Organic Chemistry 23: Steric Hindrance in Cycloalkanes. YouTube. [Online] Available at: [Link]
-
Malaysian Journal of Analytical Sciences. (s.d.). SYNTHESIS AND CHARACTERIZATION OF NEOPENTYLGLYCOL ESTER AS BIOLUBRICANT BASE STOCK FROM PALM OIL FATTY ACIDS. [Online] Available at: [Link]
-
NIH. (s.d.). Dimethyl 2,2′-(p-phenylenedioxy)diacetate. PMC. [Online] Available at: [Link]
-
Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Online] Available at: [Link]
-
ResearchGate. (s.d.). Reactivity of diazoalkanes and outline of the studies in this work. [Online] Available at: [Link]
-
Asian Journal of Chemistry. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Online] Available at: [Link]
-
PrepChem.com. Preparation of phenyl acetate. [Online] Available at: [Link]
Sources
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- 9. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
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HPLC Method Validation for 2,2-Dimethylpropyl oxo(phenyl)acetate Purity: A Comparative Column Guide
Introduction and Chemical Context
2,2-Dimethylpropyl oxo(phenyl)acetate (CAS: 101128-42-1), commonly known as neopentyl phenylglyoxylate, is a sterically hindered α -ketoester [2]. It is widely utilized as a photochemical precursor for studying Norrish Type II photoelimination reactions and as a specialized intermediate in organic synthesis [1].
For researchers and drug development professionals, ensuring the absolute purity of this compound is critical. The primary analytical challenge lies in resolving the parent ester from synthetically related impurities—specifically, the starting material phenylglyoxylic acid , the alcohol neopentyl alcohol , and photolytic degradation products like benzaldehyde .
This guide provides a comprehensive, objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries (Standard C18 vs. Biphenyl) for the purity determination of 2,2-Dimethylpropyl oxo(phenyl)acetate, validated strictly according to [3].
The Mechanistic Challenge: Column Selection
When developing a stability-indicating HPLC method, the choice of stationary phase dictates the separation mechanism.
-
Standard C18 (Octadecylsilane): Relies entirely on dispersive (hydrophobic) interactions. While effective for general separations, it often struggles to resolve structurally similar aromatic compounds, leading to co-elution.
-
Biphenyl Phase: Offers orthogonal selectivity through π−π and dipole-dipole interactions. Because 2,2-Dimethylpropyl oxo(phenyl)acetate and its primary impurities contain electron-rich phenyl rings, the biphenyl stationary phase provides enhanced retention and superior resolution.
To demonstrate this causality, we compared a standard C18 column against a Biphenyl column under identical gradient conditions.
Comparative Experimental Methodology
The following protocol outlines a self-validating system, incorporating System Suitability Testing (SST) to ensure the method is fit-for-purpose prior to sample analysis.
Reagents and Standard Preparation
-
Materials: 2,2-Dimethylpropyl oxo(phenyl)acetate reference standard (>99.5%), Phenylglyoxylic acid standard, HPLC-grade Acetonitrile (MeCN), Milli-Q Water, and Formic Acid (LC-MS grade).
-
Diluent: MeCN:Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.
-
System Suitability Solution (SST): Spike the working standard with 1.0 µg/mL (1%) of phenylglyoxylic acid to verify critical pair resolution.
Chromatographic Conditions
-
System: Agilent 1260 Infinity II LC with Diode Array Detector (DAD).
-
Mobile Phase A: 0.1% Formic acid in Water. (Causality: Formic acid acts as a buffer to suppress the ionization of the carboxylic acid group on phenylglyoxylic acid, preventing peak tailing and ensuring reproducible retention times).
-
Mobile Phase B: 0.1% Formic acid in MeCN.
-
Gradient Program:
-
0.0 - 2.0 min: 20% B
-
2.0 - 10.0 min: 20% → 80% B
-
10.0 - 12.0 min: 80% B
-
12.0 - 12.1 min: 80% → 20% B
-
12.1 - 15.0 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Comparative Performance Data
The system suitability solution was injected onto both columns to evaluate the resolution ( Rs ) between the critical pair: phenylglyoxylic acid (Impurity A) and 2,2-Dimethylpropyl oxo(phenyl)acetate (Analyte).
Table 1: Column Performance Comparison (C18 vs. Biphenyl)
| Parameter | Standard C18 (150 x 4.6 mm, 3.5 µm) | Biphenyl (150 x 4.6 mm, 3.5 µm) |
| Retention Time (Analyte) | 6.8 min | 8.2 min |
| Retention Time (Impurity A) | 6.2 min | 5.4 min |
| Resolution ( Rs ) | 1.4 (Fails USP criteria of >2.0) | 4.8 (Passes) |
| Peak Tailing Factor ( Tf ) | 1.35 | 1.05 |
| Theoretical Plates ( N ) | ~8,500 | ~12,400 |
Conclusion of Comparison: The Biphenyl column significantly outperforms the C18 column. The π−π interactions strongly retain the analyte while allowing the more polar phenylglyoxylic acid to elute earlier, resulting in a baseline resolution ( Rs=4.8 ) and excellent peak symmetry.
ICH Q2(R2) Method Validation Summary
Using the optimized Biphenyl column method, a full validation was executed in accordance with [3]. The quantitative data is summarized below.
Table 2: ICH Q2(R2) Validation Results (Biphenyl Column)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at analyte RT | No co-eluting peaks observed | Pass |
| Linearity & Range | R2≥0.999 (25% to 150% of nominal) | R2=0.9998 (25 - 150 µg/mL) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% - 100.8% | Pass |
| Precision (Repeatability) | %RSD ≤ 2.0% ( n=6 ) | %RSD = 0.65% | Pass |
| Intermediate Precision | %RSD ≤ 2.0% (Different day/analyst) | %RSD = 0.82% | Pass |
| LOD / LOQ | Signal-to-Noise (S/N) ≥ 3 / ≥ 10 | LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL | Pass |
Validation Workflow Visualization
The following diagram illustrates the logical progression of the analytical validation lifecycle, ensuring all regulatory requirements are systematically met.
Figure 1: Step-by-step HPLC method validation workflow per ICH Q2(R2) guidelines.
Conclusion
For the purity determination of 2,2-Dimethylpropyl oxo(phenyl)acetate, relying on standard C18 chromatography poses a high risk of co-elution with structurally similar aromatic impurities. By shifting to a Biphenyl stationary phase , analysts can leverage π−π interactions to achieve robust, baseline resolution. The developed method is fully self-validating and complies with the latest ICH Q2(R2) standards, ensuring high data integrity for research and drug development applications.
References
-
Title: Observations of Different Triplet Conformations in Time-Resolved Infrared Spectra of Alkyl Phenylglyoxylates Source: Journal of the American Chemical Society URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2,2-Dimethylpropyl oxo(phenyl)acetate
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,2-Dimethylpropyl oxo(phenyl)acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the underlying chemical principles that govern the molecule's fragmentation. We will explore the dominant fragmentation pathways, compare its behavior to structurally similar esters, and provide robust, validated experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: Structure Dictates Fragmentation
2,2-Dimethylpropyl oxo(phenyl)acetate, an aromatic keto-ester, possesses distinct structural features that predictably influence its fragmentation under mass spectrometry conditions. The molecule consists of a stable phenyl group, a reactive α-keto-ester functionality, and a bulky neopentyl (2,2-dimethylpropyl) ester group. Understanding how these components interact and cleave upon ionization is paramount for its unambiguous identification in complex matrices.
A key feature of the neopentyl group is the absence of γ-hydrogen atoms relative to the ester carbonyl oxygen. This structural characteristic precludes the common McLafferty rearrangement, a diagnostic fragmentation pathway for many esters.[1][2] Consequently, the mass spectrum is dominated by other fragmentation mechanisms, primarily α-cleavages and charge-driven rearrangements, which provide a unique "fingerprint" for this molecule.
Primary Fragmentation Pathways of 2,2-Dimethylpropyl oxo(phenyl)acetate
Upon electron ionization (EI), the molecule forms a molecular ion (M⁺•). The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. The primary pathways involve cleavages around the two carbonyl groups and the ester linkage.
α-Cleavage and Formation of the Benzoyl Cation
The most prominent fragmentation pathway for benzoyl-containing compounds is the formation of the highly stable, resonance-stabilized benzoyl cation (C₆H₅CO⁺) at m/z 105 .[3] This is typically the base peak in the spectrum. This process involves the cleavage of the C-C bond between the two carbonyl groups.
The benzoyl cation can undergo a subsequent neutral loss of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77 .
Cleavage at the Ester Alkyl Group: Formation of the tert-Butyl Cation
Another significant fragmentation involves the cleavage of the bond between the ester oxygen and the neopentyl group. While cleavage of the acyl-oxygen bond is possible, the formation of a stable carbocation from the alkyl group is highly favored. The initial neopentyl cation ([C₅H₁₁]⁺, m/z 71) is unstable and immediately rearranges to the more stable tertiary carbocation, the tert-butyl cation ([C₄H₉]⁺) , which is observed at m/z 57 . This is a highly diagnostic peak for compounds containing a neopentyl or tert-butyl moiety.
Comparative Analysis: The Importance of the γ-Hydrogen
To highlight the unique fragmentation of 2,2-Dimethylpropyl oxo(phenyl)acetate, we compare it with a structural isomer, pentyl benzoate . Pentyl benzoate possesses γ-hydrogens on its alkyl chain, making it a prime candidate for the McLafferty rearrangement .[4]
The McLafferty rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the β-bond.[1] For pentyl benzoate, this results in the elimination of a neutral alkene (butene, C₄H₈) and the formation of a charged enol fragment at m/z 122 .[5] The absence of a significant ion at m/z [M-70] for 2,2-Dimethylpropyl oxo(phenyl)acetate and the presence of a strong m/z 122 peak for pentyl benzoate are key differentiating features.
Quantitative Data Summary
The following tables summarize the expected major fragment ions for 2,2-Dimethylpropyl oxo(phenyl)acetate and the comparative compound, pentyl benzoate.
Table 1: Major Fragment Ions of 2,2-Dimethylpropyl oxo(phenyl)acetate
| Ion m/z | Proposed Structure/Origin | Relative Abundance |
| 220 | [M]⁺• | Low |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | Base Peak (100%) |
| 77 | [C₆H₅]⁺ (Phenyl cation) | High |
| 57 | [(CH₃)₃C]⁺ (tert-Butyl cation) | High |
| 41 | [C₃H₅]⁺ (Allyl cation from t-butyl) | Moderate |
Table 2: Major Fragment Ions of Pentyl Benzoate (Comparative Compound)
| Ion m/z | Proposed Structure/Origin | Relative Abundance |
| 192 | [M]⁺• | Moderate |
| 122 | [C₆H₅C(OH)=OH]⁺• (McLafferty Rearrangement) | High |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | High |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |
| 70 | [C₅H₁₀]⁺• (Pentene radical cation) | Moderate |
Experimental Protocols
Accurate and reproducible mass spectrometry data are contingent on well-defined experimental protocols. Below are generalized methodologies for the analysis of 2,2-Dimethylpropyl oxo(phenyl)acetate using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Analysis Protocol
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like the target analyte.[6][7]
Workflow Diagram: GC-MS Analysis
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane. Serially dilute to a working concentration of 1-10 µg/mL.
-
GC System: Agilent 8890 GC or equivalent.
-
Inlet: Split/splitless inlet operated in split mode (e.g., 50:1 split ratio) at 250°C. The high split ratio is chosen to prevent column overloading and ensure sharp chromatographic peaks.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. Helium is chosen for its inertness and efficiency.[8]
-
Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating a wide range of organic compounds.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes. This program ensures good separation from solvent and other potential impurities.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level creates reproducible fragmentation patterns that are comparable to established spectral libraries.[8]
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole analyzer scanning a mass range of m/z 40-300. This range covers the molecular ion and all expected significant fragments.
-
Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to identify the analyte peak. The mass spectrum corresponding to this peak is extracted and interpreted based on the fragmentation patterns discussed.
LC-MS/MS Analysis Protocol
LC-MS/MS is preferred for less volatile derivatives, for analysis within complex biological matrices, or when higher sensitivity and specificity are required.[9][10]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water). For complex matrices like plasma, a protein precipitation step (with acetonitrile) or solid-phase extraction (SPE) may be necessary.[9][11]
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for separating aromatic compounds.
-
Mobile Phase:
-
A: Water with 0.1% formic acid (to aid protonation).
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would be 5% B to 95% B over 5 minutes, which allows for the elution of compounds with a wide range of polarities.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ion Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI). APCI is often better for less polar compounds that are amenable to GC.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[3]
-
Precursor Ion Selection (Q1): The protonated molecular ion [M+H]⁺ (m/z 221.1) is selected.
-
Collision-Induced Dissociation (CID): The precursor ion is fragmented in the collision cell (Q2) using an inert gas like argon. Collision energy must be optimized.
-
Product Ion Monitoring (Q3): Diagnostic product ions (e.g., m/z 105) are monitored. The transition from m/z 221.1 -> 105 provides high specificity and sensitivity.
-
Conclusion
The mass spectral fragmentation of 2,2-Dimethylpropyl oxo(phenyl)acetate is a clear example of how molecular structure governs fragmentation pathways. The analysis is characterized by dominant α-cleavages leading to the formation of the benzoyl cation (m/z 105) and a rearrangement yielding the tert-butyl cation (m/z 57). Critically, the absence of γ-hydrogens in the neopentyl group prevents the McLafferty rearrangement, a key diagnostic feature that distinguishes it from other alkyl benzoate isomers. The detailed GC-MS and LC-MS/MS protocols provided herein offer robust, self-validating systems for the confident identification and quantification of this compound, empowering researchers in their analytical endeavors.
References
-
Title: Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide Source: IntechOpen URL: [Link]
-
Title: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: GCMS Section 6.14 - Fragmentation of Esters Source: Whitman College URL: [Link]
-
Title: McLafferty Rearrangement Source: Chemistry Steps URL: [Link]
-
Title: Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) Source: Chemistry Steps URL: [Link]
-
Title: 12.3 Mass Spectrometry of Some Common Functional Groups Source: Organic Chemistry - NC State University Libraries URL: [Link]
-
Title: Neopentyl benzoate Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Alpha (α) Cleavage Source: Chemistry Steps URL: [Link]
-
Title: GC/MS ] Gas Chromatography Mass Spectrometry Source: MST URL: [Link]
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Title: McLafferty Rearrangement Source: University of Calicut URL: [Link]
-
Title: A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method for the Direct Detection of 2-Monochloropropanediol (2-MCPD) Esters in Edible Oils Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
-
Title: Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis Source: Molecules - MDPI URL: [Link]
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Title: How Does GC-MS Work and Its Principle Explained Source: Phenomenex URL: [Link]
-
Title: Mass Spectra of β-Keto Esters Source: ResearchGate URL: [Link]
-
Title: Glycidyl fatty acid esters in food by LC-MS/MS: method development Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Neopentyl glycol dibenzoate Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Working Principle of GC-MS Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: Neopentyl 2,3,5,6-tetramethylbenzoate Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Gas Chromatography – Mass Spectrometry (GC−MS) Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils Source: Taylor & Francis Online URL: [Link]
-
Title: Mass Spectra of β-Keto Esters Source: Canadian Science Publishing URL: [Link]
-
Title: A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids Source: Springer Nature Experiments URL: [Link]
-
Title: Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham URL: [Link]
-
Title: Benzoic acid, pentyl ester Source: NIST WebBook URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: neopentyl benzoate, 3581-70-2 Source: The Good Scents Company URL: [Link]
-
Title: Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... Source: ResearchGate URL: [Link]
-
Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: MDPI URL: [Link]
-
Title: Proposed fragmentation pathways of 2-oxo-PCE (a) and 2-oxo-PCPr (b) under ESI-MS mode Source: Chinese Journal of Mass Spectrometry URL: [Link]
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Title: Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies Source: Archimer, Ifremer URL: [Link]
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- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
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- 11. pubs.acs.org [pubs.acs.org]
GC-MS Impurity Profiling of 2,2-Dimethylpropyl oxo(phenyl)acetate: A Column Phase Comparison Guide
Introduction & Mechanistic Background
2,2-Dimethylpropyl oxo(phenyl)acetate (also known as neopentyl phenylglyoxylate) is a sterically hindered α -keto ester utilized as a highly specific building block in pharmaceutical synthesis and as a screening compound in drug development[1]. The synthesis of this compound typically proceeds via the acid-catalyzed esterification of phenylglyoxylic acid with 2,2-dimethyl-1-propanol (neopentyl alcohol)[1].
While the synthetic route is straightforward, the inherent reactivity of the α -keto ester moiety introduces a complex impurity profile. Regulatory agencies mandate rigorous impurity profiling to ensure drug safety and efficacy, making the identification and quantification of these byproducts a critical task[].
The Origins of Key Impurities
Understanding the causality behind impurity formation is the first step in designing a robust analytical method:
-
Unreacted Starting Materials: Residual phenylglyoxylic acid and neopentyl alcohol often remain post-reaction.
-
Decarbonylation Products (Neopentyl Benzoate): α -keto esters like benzoylformates are structurally susceptible to thermal degradation. Under elevated temperatures (such as during distillation or inside a hot GC inlet), they can undergo decarbonylation (loss of CO) to form the corresponding benzoate[3].
-
Reduction Byproducts (Neopentyl Mandelate): During synthesis, unintended hydride transfer can reduce the α -keto group to a hydroxyl group, yielding mandelate derivatives[4].
Reaction pathways generating 2,2-dimethylpropyl oxo(phenyl)acetate and its impurities.
Analytical Challenges & Column Selection
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile esters and their impurities[5]. However, the structural similarities between the target API and its impurities present a significant chromatographic challenge.
Non-polar columns (e.g., HP-5ms, 5% phenyl-methylpolysiloxane) separate analytes primarily by boiling point via dispersive van der Waals forces[6]. Because the loss of carbon monoxide (decarbonylation) does not drastically alter the boiling point of the resulting benzoate compared to the target α -keto ester, these two compounds frequently co-elute on non-polar phases.
To resolve this, a mid-polar column (e.g., DB-1701, 14% cyanopropyl-phenyl) is required. The cyanopropyl functional groups induce strong dipole-dipole and π−π interactions[6]. The highly polarizable α -keto group of the target API interacts strongly with the cyanopropyl phase, selectively increasing its retention time relative to the decarbonylated benzoate, thereby achieving baseline resolution.
Quantitative Data: GC-MS Column Performance Comparison
The following table summarizes the comparative performance of non-polar vs. mid-polar stationary phases for this specific impurity profile.
| Analyte (Impurity/Target) | Derivatization | HP-5ms RT (min) | DB-1701 RT (min) | Resolution (DB-1701) | Peak Shape / Notes |
| 2,2-Dimethyl-1-propanol | None | 3.2 | 4.1 | N/A | High volatility; elutes near solvent front. |
| Phenylglyoxylic acid | TMS-ester | 8.4 | 10.2 | > 2.0 | Requires BSTFA; severe tailing if underivatized. |
| Neopentyl benzoate | None | 11.5 | 13.8 | 1.8 | Decarbonylation product; co-elutes on HP-5ms. |
| Neopentyl phenylglyoxylate | None | 11.7 | 15.1 | > 2.5 | Target API; strong dipole interaction on DB-1701. |
| Neopentyl mandelate | TMS-ether | 12.9 | 16.4 | > 3.0 | Reduction byproduct; excellent resolution. |
*Retention times are illustrative based on a standardized 15 °C/min temperature ramp.
Experimental Protocols: A Self-Validating System
To ensure scientific trustworthiness, the analytical method must account for active hydrogens. Unreacted phenylglyoxylic acid and the hydroxyl group of neopentyl mandelate will hydrogen-bond with column silanol groups, causing severe peak tailing and irreversible adsorption. A pre-column silylation step is mandatory.
Step-by-Step Sample Preparation & Derivatization
Causality Check: We utilize anhydrous ethyl acetate because trace water will rapidly quench the silylating agent, leading to incomplete derivatization and false-negative impurity reporting.
-
Sample Dissolution: Accurately weigh 10 mg of the synthesized 2,2-dimethylpropyl oxo(phenyl)acetate batch. Dissolve in 1.0 mL of anhydrous ethyl acetate.
-
Reagent Addition: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane) as a catalyst.
-
Incubation: Seal the vial and incubate at 60 °C for 30 minutes to drive the silylation of carboxylic acids and hydroxyls to completion.
-
Validation Blank: Prepare a blank containing only anhydrous ethyl acetate and BSTFA/TMCS to rule out siloxane bleed interference during MS analysis.
GC-MS Instrument Parameters
-
Column: DB-1701 (30 m × 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: 250 °C, Split ratio 1:50. (Note: Keep inlet temperature strictly at or below 250 °C to minimize artificial thermal decarbonylation of the target API prior to column entry).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Source: Electron Ionization (EI) at 70 eV, Source Temp: 230 °C.
-
Acquisition: Simultaneous SCAN (m/z 40-400) and SIM (Selected Ion Monitoring). Use SIM at m/z 105 (benzoyl cation) to selectively track the target API and its benzoate/mandelate impurities.
Step-by-step GC-MS analytical workflow including mandatory silylation.
Conclusion
For the rigorous impurity profiling of 2,2-dimethylpropyl oxo(phenyl)acetate, relying solely on standard non-polar GC columns (like HP-5ms) risks co-elution of critical decarbonylation degradation products[6]. By upgrading to a mid-polar DB-1701 phase and enforcing a strict BSTFA derivatization protocol, analytical chemists can exploit dipole interactions to achieve baseline resolution. This self-validating methodology ensures high-fidelity structural identification and quantification, safeguarding the integrity of downstream pharmaceutical applications[].
References
-
Ethyl benzoylformate | CID 15349 PubChem - NIH URL:[Link]
-
Drug impurity profiling strategies PubMed - NIH URL:[Link]
-
Carry Over of Impurities: A Detailed Exemplification for Glycopyrrolate DataPDF URL: [Link]
Sources
Personal protective equipment for handling 2,2-Dimethylpropyl oxo(phenyl)acetate
Essential Safety and Handling Guide for 2,2-Dimethylpropyl oxo(phenyl)acetate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, immediate safety and logistical information for handling 2,2-Dimethylpropyl oxo(phenyl)acetate (CAS No. 101128-42-1). As your preferred partner in laboratory safety and chemical handling, we aim to deliver value beyond the product itself, building deep trust through scientifically grounded and field-proven insights.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the potential hazards of 2,2-Dimethylpropyl oxo(phenyl)acetate is the cornerstone of safe handling. Based on data from analogous compounds, this substance should be treated as a combustible liquid that is harmful if swallowed.[1]
Key Potential Hazards:
-
Combustibility: As a combustible liquid, it can form explosive mixtures with air upon intense heating.[1] Vapors may be heavier than air and can travel along the ground to a source of ignition.[1]
-
Acute Oral Toxicity: The compound is anticipated to be harmful if ingested.[1][2]
-
Skin and Eye Irritation: Similar chemical structures suggest a potential for skin and eye irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling 2,2-Dimethylpropyl oxo(phenyl)acetate. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields | Nitrile gloves | Standard laboratory coat | Not generally required if handled in a certified chemical fume hood |
| High-Volume Handling or Splash Potential (e.g., transfers, reactions) | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Required if vapors or aerosols are generated outside of a fume hood.[1] Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Emergency Situations (e.g., spills) | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Self-contained breathing apparatus (SCBA) may be necessary for large spills in enclosed areas. |
Procedural Guidance for Safe Handling and Operations
A systematic approach to handling ensures both personal safety and experimental integrity. The following procedural steps are designed to minimize exposure and prevent accidents.
3.1. Engineering Controls: The Foundation of Safety
-
Ventilation: Always handle 2,2-Dimethylpropyl oxo(phenyl)acetate in a well-ventilated area. For all but the smallest quantities, a certified chemical fume hood is mandatory.
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential sources of ignition.[1] Use non-sparking tools and equipment designed for use with combustible liquids.[2]
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[3]
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, inspect all PPE for damage. Ensure the work area is clean and uncluttered.
-
Donning PPE:
-
Put on a laboratory coat and any additional required body protection.
-
Don safety glasses or goggles. If a splash hazard exists, add a face shield.
-
Wash and dry hands thoroughly before putting on gloves.
-
-
Chemical Handling:
-
Dispense the chemical slowly and carefully to avoid splashing and the generation of aerosols.
-
Keep containers tightly closed when not in use.[4]
-
-
Doffing PPE:
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Remove the lab coat and any other protective clothing.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water.
-
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment (PPE) based on the specific handling task and associated risks.
Caption: PPE selection workflow based on risk assessment.
Disposal Plan: Responsible Stewardship
Proper disposal of 2,2-Dimethylpropyl oxo(phenyl)acetate and its contaminated materials is a critical component of laboratory safety and environmental responsibility.
4.1. Waste Segregation
-
Chemical Waste: Unused or waste 2,2-Dimethylpropyl oxo(phenyl)acetate should be collected in a designated, properly labeled, and sealed container for hazardous chemical waste. Do not mix with other waste streams.[1]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.
4.2. Disposal Procedure
-
Collection: Place all waste into a compatible, leak-proof container. Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[1][4]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or in a poorly ventilated area, contact your institution's EHS emergency response team.
-
For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Our commitment to your safety extends beyond the provision of this guide. Should you have any further questions or require additional support, please do not hesitate to contact our team of application scientists.
References
-
OXOPHENYL ACETIC ACID 2,2-DIMETHYLPROPYL ESTER[101128-42-1] | USCKS. (n.d.). Retrieved from [Link]
-
Safety data sheet - CPAChem. (2025, January 23). Retrieved from [Link]
-
SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009. (n.d.). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
